molecular formula C23H17N3O2 B2877682 2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile CAS No. 899782-78-6

2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B2877682
CAS No.: 899782-78-6
M. Wt: 367.408
InChI Key: CWYNTPKWDOLMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4-Dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a synthetic quinazolin-2,4-dione derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzonitrile group linked via a methylene bridge to the N-1 position of a 3-(m-tolyl)-substituted quinazolin-2,4-dione core, a structural motif known to confer valuable biological properties. Quinazolin-2,4-dione derivatives are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological activities . Research on analogous compounds has demonstrated potential applications as inhibitors of various biological targets. Specific quinazolin-dione hybrids have been investigated as novel possible inhibitors against malaria, specifically targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), an enzyme essential for parasite growth . Furthermore, other closely related guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been studied for their ability to inhibit the Na+/H+ exchanger type 1 (NHE-1), a validated target for cardiovascular and ophthalmic diseases, showing associated antiplatelet and antiglaucomic activity . The structural architecture of this compound, particularly the 3-(m-tolyl) substitution and the 2-benzonitrile moiety, makes it a promising candidate for researchers developing new therapeutic agents. It is suitable for use in high-throughput screening, molecular docking studies to analyze binding modes with target enzymes, and structure-activity relationship (SAR) investigations to optimize potency and selectivity . The compound is provided with comprehensive analytical data (including HNMR, CNMR, and Mass Spectrometry) to ensure identity and purity for critical research applications. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-16-7-6-10-19(13-16)26-22(27)20-11-4-5-12-21(20)25(23(26)28)15-18-9-3-2-8-17(18)14-24/h2-13H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYNTPKWDOLMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a derivative of quinazoline, a class of compounds known for their diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

  • Molecular Formula : C21H19N5O4
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 941977-64-6

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities. The specific compound in focus has been studied for its potential in various applications:

  • Anticancer Activity :
    • A study evaluating the cytotoxic effects of quinazoline derivatives found that several compounds exhibited significant activity against cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer) . The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent.
  • Antimicrobial Activity :
    • Quinazoline derivatives have shown promising results against various pathogens. For instance, a study reported moderate to strong antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with some derivatives achieving IC50 values in the low micromolar range .
  • Anti-inflammatory Effects :
    • Compounds within the quinazoline class have demonstrated anti-inflammatory properties by inhibiting nitric oxide synthase and other inflammatory mediators . This suggests that the compound could be explored for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against multiple cancer cell lines
AntimicrobialModerate to strong activity against E. coli and S. aureus
Anti-inflammatoryInhibition of nitric oxide synthase

Case Studies

  • Cytotoxicity Assay :
    • In vitro studies conducted on various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations ranging from 10 µM to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing :
    • A series of synthesized quinazoline derivatives were tested using the agar diffusion method, showing varying degrees of inhibition against bacterial strains. The most potent derivative displayed an inhibition zone comparable to standard antibiotics .
  • Inflammatory Response Modulation :
    • In models of inflammation, the compound reduced the production of pro-inflammatory cytokines and nitric oxide levels, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Alogliptin Benzoate (DPP-4 Inhibitor)

Structure: 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile . Key Differences:

  • Substituents: Alogliptin contains a pyrimidine-2,4-dione core with a 3-methyl group and an aminopiperidine side chain, critical for dipeptidyl peptidase-4 (DPP-4) inhibition. The target compound lacks these groups, instead having an m-tolyl substituent.
  • Biological Activity : Alogliptin is a clinically approved antidiabetic agent, while the target compound’s m-tolyl group may redirect its activity toward other targets, such as kinases or proteases .
  • Pharmacokinetics: The aminopiperidine in Alogliptin enhances solubility and bioavailability, whereas the hydrophobic m-tolyl group in the target compound may reduce aqueous solubility .
Parameter Target Compound Alogliptin Benzoate
Core Structure Quinazoline-2,4-dione Pyrimidine-2,4-dione
N3 Substituent m-Tolyl 3-Methyl
Key Functional Group Benzonitrile Aminopiperidine
Therapeutic Use Under investigation Type 2 diabetes (DPP-4 inhibitor)

Phosphonate Esters (cis-13d/trans-13d)

Structure : Diethyl {2-benzyl-5-[(3-(4-fluorobenzoyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl]isoxazolidin-3-yl} phosphonate .
Key Differences :

  • Substituents : The fluorobenzoyl group at N3 in cis/trans-13d introduces electron-withdrawing effects, contrasting with the electron-donating m-tolyl in the target compound.
  • Biological Activity : Phosphonate esters exhibit antiviral or antibacterial activity, while the benzonitrile group in the target compound may favor kinase inhibition .
  • Solubility : The phosphonate group enhances polarity, improving membrane permeability compared to the hydrophobic benzonitrile .
Parameter Target Compound cis-13d/trans-13d
N3 Substituent m-Tolyl 4-Fluorobenzoyl
Additional Groups Benzonitrile Isoxazolidine-phosphonate
Potential Activity Kinase inhibition (hypothesized) Antiviral/antibacterial

Triazole-Sugar Derivatives ()

Structure: Compounds with triazole and sugar moieties attached to dihydropyrimidinone cores . Key Differences:

  • Modifications : The triazole-sugar groups in these analogs enhance water solubility and bioavailability, whereas the target compound’s benzonitrile and m-tolyl may limit these properties.
  • Therapeutic Potential: Sugar moieties may target carbohydrate-binding proteins (e.g., lectins), while the target compound’s simpler structure could focus on enzyme active sites .

TR79 and Compound 12 (Hexahydropyrido-pyrimidines)

Structure: Derivatives with trifluoromethylbenzyl groups and aminoalkyl chains . Key Differences:

  • Substituents : The trifluoromethyl group in TR79 increases metabolic stability compared to the m-tolyl group.

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)benzonitrile (27F)

Structure: Direct linkage of benzonitrile to the quinazolinone core without a methylene bridge . Key Differences:

  • Electronic Effects : The m-tolyl group in the target compound may enhance π-π stacking interactions versus 27F’s unsubstituted phenyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.